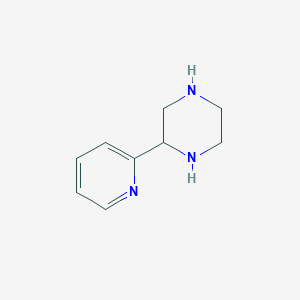

2-(Pyridin-2-YL)piperazine

Description

Significance of Piperazine (B1678402) and Pyridine (B92270) Moieties in Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous feature in many approved drugs. researchgate.nettandfonline.com Its prevalence is attributed to several key characteristics. The two nitrogen atoms can act as hydrogen bond acceptors and donors, which facilitates interactions with biological targets. bohrium.com Furthermore, the piperazine moiety can improve the pharmacokinetic properties of a drug candidate, such as its water solubility and oral bioavailability. bohrium.comnih.gov This is often due to the appropriate pKa of its nitrogen atoms, which allows for salt formation and enhances solubility. nih.gov The piperazine ring is also considered a versatile scaffold because it can be easily modified at its nitrogen positions, allowing for the introduction of various substituents to modulate pharmacological activity. bohrium.commuseonaturalistico.it

Overview of Therapeutic Relevance for Piperazine Derivatives

Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, making them a cornerstone in the development of various therapeutic agents. researchgate.netmuseonaturalistico.itwisdomlib.org Their versatility has led to their investigation and use in a multitude of therapeutic areas.

One of the most significant applications of piperazine derivatives is in the central nervous system (CNS). researchgate.netnih.gov Many drugs containing the piperazine scaffold exhibit activity as antipsychotics, antidepressants, and anxiolytics. researchgate.netnih.gov This is often due to their ability to interact with various neurotransmitter receptors, such as serotonin (B10506) and dopamine (B1211576) receptors. nih.gov For instance, arylpiperazine derivatives are known to act as ligands for serotonin 5-HT7 receptors. nih.gov

Beyond the CNS, piperazine derivatives have been explored for a wide range of other therapeutic applications, including:

Anticancer agents: Certain piperazine-containing compounds have shown inhibitory activity against various cancer cell lines. museonaturalistico.itresearchgate.net

Antimicrobial agents: The piperazine scaffold has been incorporated into molecules with antibacterial and antifungal properties. wisdomlib.orgresearchgate.net

Antiviral agents: Some piperazine derivatives have been investigated for their potential to combat viral infections, including HIV. researchgate.net

Anti-inflammatory agents: The anti-inflammatory potential of piperazine derivatives has also been a subject of research. wisdomlib.orgresearchgate.net

Cardioprotective agents: The piperazine moiety is present in some drugs with cardiovascular benefits. researchgate.net

The wide-ranging therapeutic relevance of piperazine derivatives underscores their importance as "privileged scaffolds" in drug discovery. tandfonline.com This term refers to molecular frameworks that are able to provide ligands for more than one type of receptor or enzyme target by judicious structural modifications.

Historical Context of Related Chemical Scaffolds in Pharmaceutical Development

The use of piperazine and its derivatives in medicine has a history that dates back to the mid-20th century. Initially, piperazine was introduced as an anthelmintic agent for the treatment of parasitic worm infections. researchgate.net This early success paved the way for broader investigations into the therapeutic potential of this heterocyclic system.

Throughout the latter half of the 20th century and into the 21st, the piperazine scaffold became increasingly recognized for its utility in developing drugs targeting the central nervous system. nih.gov The discovery of the antipsychotic activity of chlorpromazine, which contains a phenothiazine (B1677639) ring system that can be conceptually related to the spatial arrangement of substituents on a piperazine ring, spurred further research into nitrogen-containing heterocycles. This led to the development of numerous successful CNS drugs that incorporate the piperazine moiety.

The pyridine scaffold also has a long and rich history in medicinal chemistry. Nicotinic acid (niacin), a pyridine derivative, has been known for its essential role as a vitamin (Vitamin B3) and its lipid-lowering effects for many decades. The discovery of the antibacterial properties of sulfapyridine (B1682706) in the 1930s was a landmark in the history of chemotherapy and highlighted the potential of pyridine-containing compounds as therapeutic agents.

The strategic combination of these two historically significant scaffolds, as seen in 2-(Pyridin-2-YL)piperazine, represents a continuation of the long-standing practice of molecular hybridization in drug design. This approach aims to create new chemical entities with improved or novel pharmacological profiles by integrating well-established pharmacophores. The ongoing research into compounds like this compound is a testament to the enduring legacy and continued potential of these fundamental heterocyclic structures in the quest for new medicines.

Interactive Data Tables

Table 1: Therapeutic Applications of Piperazine Derivatives

| Therapeutic Area | Examples of Investigated Activities |

| Central Nervous System | Antipsychotic, Antidepressant, Anxiolytic researchgate.netnih.gov |

| Oncology | Anticancer museonaturalistico.itresearchgate.net |

| Infectious Diseases | Antimicrobial, Antiviral, Antifungal wisdomlib.orgresearchgate.net |

| Inflammation | Anti-inflammatory wisdomlib.orgresearchgate.net |

| Cardiology | Cardioprotective researchgate.net |

Table 2: Timeline of Key Developments

| Time Period | Key Development |

| 1930s | Discovery of the antibacterial properties of sulfapyridine. |

| Mid-20th Century | Introduction of piperazine as an anthelmintic agent. researchgate.net |

| Mid-20th Century | Recognition of piperazine derivatives' versatility in drug development. |

| Late 20th Century - Present | Extensive development of piperazine-containing CNS drugs. nih.gov |

Properties

IUPAC Name |

2-pyridin-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-2-4-11-8(3-1)9-7-10-5-6-12-9/h1-4,9-10,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHMAQBZWONQLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598586 | |

| Record name | 2-(Pyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111759-97-8 | |

| Record name | 2-(Pyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Pyridin 2 Yl Piperazine

Direct Synthesis Approaches to the Piperazine (B1678402) Core

Direct synthesis methods provide the most straightforward pathways to the 2-(pyridin-2-yl)piperazine skeleton. These approaches typically involve forming the crucial carbon-nitrogen bond between the pyridine (B92270) and piperazine rings in a single key step or through a concerted multi-component process.

Nucleophilic aromatic substitution (SNAr) is a fundamental and widely used method for forging aryl-amine bonds, particularly when the aromatic ring is electron-deficient. mdpi.com This makes it an ideal strategy for coupling piperazine with a pyridine ring.

The direct reaction between a halopyridine and piperazine is a classic SNAr approach. acs.orgresearchgate.net In this reaction, a halogen atom on the pyridine ring, typically at the 2- or 4-position, acts as a leaving group, which is displaced by one of the nitrogen nucleophiles of the piperazine molecule. The reactivity of the halopyridine is significantly influenced by the identity of the halogen, with fluorine being a much better leaving group than chlorine in SNAr reactions due to its high electronegativity, which activates the ring towards nucleophilic attack. acs.orgsci-hub.se For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. acs.org

A common example involves the reaction of 2-chloropyridine, often activated by an electron-withdrawing group, with an excess of piperazine. For instance, the synthesis of 1-(3-nitropyridin-2-yl)piperazine (B1350711) was achieved by reacting 2-chloro-3-nitropyridine (B167233) with piperazine in refluxing acetonitrile. nih.gov The nitro group at the 3-position makes the carbon at the 2-position strongly electrophilic, facilitating the nucleophilic attack by piperazine and yielding the product in 65% yield. nih.gov Microwave irradiation has also been shown to dramatically decrease reaction times for such nucleophilic substitutions on halopyridines. sci-hub.se

Table 1: Examples of Nucleophilic Aromatic Substitution with Halopyridines

| Pyridine Substrate | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-chloro-3-nitropyridine | Piperazine | Acetonitrile, reflux, 12 h | 1-(3-nitropyridin-2-yl)piperazine | 65% | nih.gov |

| 2-iodopyridine | Sodium phenoxide | HMPA, microwave, 100°C, 3 min | 2-phenoxypyridine | 84% | sci-hub.se |

The success of SNAr reactions hinges on the electrophilicity of the carbon atom undergoing attack. Pyridine and other six-membered heteroarenes like diazines are inherently π-deficient due to the presence of the electronegative nitrogen atom(s). nih.gov This electronic characteristic makes the carbon atoms at the positions ortho (C2) and para (C4) to the ring nitrogen more electrophilic and thus susceptible to nucleophilic attack. nih.gov

This inherent reactivity can be further enhanced by the presence of strong electron-withdrawing groups (EWGs) on the ring. mdpi.com As seen with 2-chloro-3-nitropyridine, the nitro group (-NO₂) is a powerful activating group for SNAr reactions. nih.gov The synthesis of complex piperazine-containing drugs often relies on this principle, where an SNAr reaction on a highly electron-deficient heterocycle is a key step. mdpi.com This strategy allows for the construction of the N-arylpiperazine moiety even with less reactive chloro- or bromo-substituted heteroarenes. mdpi.com

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single pot to form a product that incorporates portions of all the starting materials. nih.gov This approach offers advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.

The synthesis of complex pyridylpiperazine derivatives can be achieved through one-pot, three-component condensation reactions. rsc.org For example, a library of functionalized pyridylpiperazine derivatives has been synthesized via a meglumine-catalyzed reaction between a substituted 2-hydroxy-aryl-1-carboxaldehyde, 1-(pyridin-4-yl)piperazine, and a substituted aryl boronic acid. rsc.org This process, conducted in water and assisted by ultrasound, is notable for its speed (30 minutes) and high isolated yields without the need for column chromatography. rsc.org Such methods provide rapid access to a diverse range of complex molecules from simple starting materials. bohrium.comresearchgate.net

Table 2: Example of a One-Pot Three-Component Synthesis

| Aldehyde | Piperazine | Boronic Acid | Conditions | Yield | Reference |

|---|

An innovative and efficient approach to synthesizing N-substituted piperazines involves the C–N bond cleavage of 1,4-diazabicyclo[2.2.2]octane (DABCO). sciexplore.irnih.gov In this methodology, DABCO is not used as a base but as a key substrate and a synthon for the piperazine ring. nih.govnih.gov

The process begins with the activation of DABCO by reacting it with various electrophiles such as alkyl halides, aryl halides, or tosyl halides. This forms a quaternary ammonium (B1175870) salt of DABCO. nih.govrsc.org This activated salt is a potent electrophile that can then be attacked by a wide range of nucleophiles. The subsequent nucleophilic attack leads to the cleavage of one of the C-N bonds within the rigid DABCO structure, resulting in the formation of a monosubstituted piperazine ring. rsc.orgresearchgate.net This method is particularly valuable for creating unsymmetrically substituted piperazines. nih.gov Furthermore, the in situ activation of DABCO within multicomponent reactions provides a powerful tool for the diversity-oriented synthesis of drug-like piperazine derivatives. rsc.org

Table 3: Overview of DABCO Bond Cleavage for Piperazine Synthesis

| Activating Agent | Nucleophile | Resulting Piperazine Type | Reference |

|---|---|---|---|

| Alkyl Halides | Amines, Thiols, Phenols, Carboxylic Acids | N-alkyl, N'-substituted piperazines | nih.gov |

| Aryl Halides | Alcohols, Thiols | N-aryl, N'-substituted piperazines | rsc.org |

| Benzynes | Various Nucleophiles | N-aryl, N'-substituted piperazines | nih.gov |

Multi-Component Reactions

Derivatization Strategies for this compound

The presence of two distinct reactive sites—the secondary amine on the piperazine ring and the pyridine ring—makes this compound an ideal candidate for various derivatization strategies. These modifications are crucial for tuning the compound's physicochemical properties and biological activities.

Functionalization of the Piperazine Nitrogen Atoms

The nitrogen atoms of the piperazine ring are nucleophilic and can be readily functionalized through several methods, including N-alkylation, N-arylation, and N-acylation.

Reductive amination is a highly efficient method for the N-alkylation of the piperazine nitrogen. mdpi.comresearchgate.net This reaction involves the condensation of the secondary amine of this compound with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding alkylated amine. nih.govthieme-connect.de Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). mdpi.com

The choice of carbonyl compound allows for the introduction of a diverse range of alkyl substituents. For instance, reaction with various aldehydes can introduce straight-chain, branched, or cyclic alkyl groups. nih.gov The reaction conditions are generally mild, making it compatible with a wide array of functional groups. researchgate.net

Table 1: Examples of N-Alkylation of this compound via Reductive Amination

| Aldehyde/Ketone | Reducing Agent | Product | Reference |

| Formaldehyde | NaBH(OAc)₃ | 1-Methyl-2-(pyridin-2-yl)piperazine | nih.gov |

| Acetaldehyde | NaBH(OAc)₃ | 1-Ethyl-2-(pyridin-2-yl)piperazine | nih.gov |

| Acetone | NaBH(OAc)₃ | 1-Isopropyl-2-(pyridin-2-yl)piperazine | nih.gov |

| Boc-protected piperidinyl aldehydes | NaBH(OAc)₃ | N-Alkyl piperazine side chain derivatives | nih.gov |

N-Aryl and N-acyl derivatives of this compound are commonly synthesized to explore their potential in various biological applications. nih.govresearchgate.net N-acylation is typically achieved by reacting this compound with an acyl chloride or anhydride (B1165640) in the presence of a base to neutralize the generated acid. nih.gov This method allows for the introduction of a wide variety of acyl groups, including benzoyl and sulfonyl moieties. nih.govmdpi.com

N-arylation, the formation of a bond between the piperazine nitrogen and an aromatic ring, can be accomplished through several methods, with cross-coupling reactions being the most prominent.

The Buchwald-Hartwig amination and the Ullmann-Goldberg reaction are powerful tools for the synthesis of N-arylpiperazine derivatives. nih.govacs.org These palladium- or copper-catalyzed cross-coupling reactions enable the formation of a carbon-nitrogen bond between the piperazine nitrogen and an aryl halide or sulfonate. nih.govacs.org

The Buchwald-Hartwig amination typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an amine with an aryl halide. amazonaws.comresearchgate.net This reaction is known for its broad substrate scope and functional group tolerance. acs.org For instance, tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate has been successfully coupled with various amines using a Pd(OAc)₂/dppp catalytic system. amazonaws.com

The Ullmann-Goldberg reaction is a copper-catalyzed N-arylation method. nih.govbeilstein-journals.org While older protocols required harsh reaction conditions, modern advancements have led to milder and more efficient procedures, often utilizing ligands to facilitate the coupling. researchgate.netresearchgate.net

Table 2: Comparison of Buchwald-Hartwig and Ullmann-Goldberg Reactions for N-Arylation

| Feature | Buchwald-Hartwig Amination | Ullmann-Goldberg Reaction |

| Catalyst | Palladium | Copper |

| Ligands | Phosphine-based (e.g., dppp, Xantphos) | Often amino acids or other simple ligands |

| Reaction Conditions | Generally milder than traditional Ullmann | Historically harsh, but modern methods are milder |

| Substrate Scope | Broad, tolerates many functional groups | Can be more limited, but improving |

Modifications of the Pyridine Ring

The pyridine ring of this compound can also be functionalized, most commonly through palladium-catalyzed cross-coupling reactions on a halogenated pyridine precursor.

Introducing a halogen atom, such as bromine or chlorine, onto the pyridine ring opens up a plethora of possibilities for further derivatization through palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. acs.orgbeilstein-journals.orgresearchgate.net These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at specific positions on the pyridine ring. evitachem.com

For example, a bromo-substituted this compound derivative can be coupled with a boronic acid (Suzuki coupling), an alkene (Heck coupling), or a terminal alkyne (Sonogashira coupling) to introduce aryl, vinyl, or alkynyl substituents, respectively. beilstein-journals.orgresearchgate.net The regioselectivity of these reactions can often be controlled by the position of the halogen on the pyridine ring and the choice of catalyst and reaction conditions. researchgate.net

Table 3: Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Pyridylpiperazines

| Reaction | Coupling Partner | Bond Formed | Product Type | Reference |

| Suzuki Coupling | Arylboronic acid | C-C (sp²-sp²) | Aryl-substituted pyridylpiperazine | beilstein-journals.org |

| Heck Coupling | Alkene | C-C (sp²-sp²) | Alkenyl-substituted pyridylpiperazine | researchgate.net |

| Sonogashira Coupling | Terminal alkyne | C-C (sp²-sp) | Alkynyl-substituted pyridylpiperazine | researchgate.net |

| Buchwald-Hartwig Amination | Amine | C-N | Amino-substituted pyridylpiperazine | amazonaws.com |

Transformations Involving Pyridine-N-oxides

The transformation of pyridine-N-oxides is a key strategy for the functionalization of the pyridine ring in this compound. This approach enhances the reactivity of the pyridine nucleus, making it more susceptible to both electrophilic and nucleophilic substitution reactions than the parent pyridine. semanticscholar.org

One notable method involves the activation of pyridine-N-oxides with trifluoroacetic anhydride (TFAA) in the presence of a nucleophile. researchgate.net This process facilitates the introduction of various substituents at the C2-position of the pyridine ring. For instance, the reaction of pyridine-N-oxides with 1,4-diazabicyclo[2.2.2]octane (DABCO) and TFAA generates a highly reactive N-(2-pyridyl)-DABCO salt. This intermediate readily undergoes nucleophilic attack, leading to the formation of N-(2-pyridyl)-piperazines. researchgate.net This method is valued for its mild reaction conditions and high regioselectivity for the C2-position. researchgate.net

Another approach involves the direct arylation of pyridine-N-oxides. Palladium-catalyzed direct arylation reactions using aryl triflates have been successfully employed to introduce aryl groups at the 2-position of the pyridine-N-oxide ring. semanticscholar.org The resulting 2-arylpyridine-N-oxides can then be deoxygenated to yield the final 2-arylpyridine product. semanticscholar.org

Furthermore, the oxidation of this compound derivatives can lead to the formation of N-oxides at either the pyridine nitrogen or the piperazine nitrogens. For example, the oxidation of 1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-[[5-(4-fluorophenyl)-3-pyridinyl]methyl]-piperazine with hydrogen peroxide in acetic acid yields the corresponding pyridine-N-oxide. google.com Subsequent oxidation with m-chloroperoxybenzoic acid (mCPBA) can produce the bis-N-oxide, with the second oxide on a piperazine nitrogen. google.com These N-oxide derivatives can exhibit different biological activities compared to their parent compounds. google.com

The following table summarizes some of the reagents used in the transformation of pyridine-N-oxides.

| Reagent | Transformation | Reference |

| Trifluoroacetic anhydride (TFAA) and DABCO | Formation of N-(2-pyridyl)-piperazines | researchgate.net |

| Aryl triflates and Palladium catalyst | 2-Arylation of pyridine-N-oxides | semanticscholar.org |

| Hydrogen Peroxide (H₂O₂) | N-oxidation of the pyridine ring | google.com |

| m-Chloroperoxybenzoic acid (mCPBA) | N-oxidation of the piperazine ring | google.com |

Molecular Hybridization Approaches

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity, selectivity, and efficacy, or a multi-target profile. nih.govtandfonline.com The this compound scaffold is a popular component in this approach due to its proven biological activities. nih.gov

One application of this strategy is in the development of multi-target-directed ligands (MTDLs) for complex diseases like Alzheimer's. bohrium.com For example, molecular hybrids of 2-pyridylpiperazine and 5-phenyl-1,3,4-oxadiazole have been designed and synthesized. bohrium.com In one study, a series of oxadiazole-piperazine conjugates were synthesized, with one derivative, 2-phenyl-5-((4-(pyridin-2-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazole, showing significant inhibitory activity against human acetylcholinesterase (hAChE). nih.gov

Another example involves the synthesis of pyridylpiperazine hybrid derivatives as urease inhibitors. nih.govbohrium.com In this approach, 1-(3-nitropyridin-2-yl)piperazine is synthesized and subsequently reacted with various N-arylacetamides or N-arylpropanamides to create a library of hybrid molecules. nih.gov Some of these compounds have demonstrated potent urease inhibition, significantly more active than the standard inhibitor, thiourea (B124793). nih.govbohrium.com

The synthesis of piperazine-chalcone hybrids is another illustration of this approach. These hybrids combine the piperazine moiety with the chalcone (B49325) scaffold, both of which are known for their anticancer properties. tandfonline.com The resulting hybrid molecules have been evaluated for their antiproliferative activity against various cancer cell lines. tandfonline.com

The table below presents examples of molecular hybridization involving this compound.

| Hybrid Structure | Target/Application | Reference |

| 2-Pyridylpiperazine-1,3,4-oxadiazole | Alzheimer's disease (hAChE inhibition) | bohrium.comnih.gov |

| 1-(3-Nitropyridin-2-yl)piperazine-N-arylacetamide | Urease inhibition | nih.govbohrium.com |

| Piperazine-Chalcone | Anticancer activity | tandfonline.com |

Generation of Schiff Base Hydrazone Derivatives

Schiff bases, characterized by the azomethine group (-C=N-), are versatile ligands in coordination chemistry and are known to exhibit a wide range of biological activities. mdpi.comijirset.com Hydrazone derivatives of this compound are synthesized through the condensation reaction of a hydrazide derivative with an aldehyde or ketone. ijirset.com

A common synthetic route involves the initial preparation of a hydrazide intermediate. For example, 2-[4-(4-nitrophenyl)piperazin-1-yl]acetohydrazide can be synthesized and then reacted with various aromatic aldehydes to yield a series of Schiff base hydrazones. lew.ro In a similar vein, (pyridin-2-yl)piperazine can be functionalized to introduce a hydrazide moiety, which is then condensed with aldehydes or ketones. For instance, amine 96, derived from 2-chloro-5-nitropyridine (B43025) and N-methylpiperazine, can be alkylated with ethyl bromoacetate (B1195939) and converted to the corresponding hydrazide 97. This hydrazide is then reacted with aromatic aldehydes to produce hydrazones 98. mdpi.com

The reaction of 2-acetylpyridine (B122185) with 4-(2-aminoethyl)piperazine in ethanol (B145695) results in the formation of the Schiff base ligand 2-(piperazin-1-yl)-N-(1-(pyridin-2-yl)ethylidene)ethanamine. mdpi.com These Schiff bases can then be used to form metal complexes with various transition metals, which often exhibit enhanced biological activity compared to the free ligands. mdpi.com

The synthesis of Schiff bases from 1-amino-4-methylpiperazine (B1216902) and various aromatic aldehydes has also been reported. dergipark.org.tr These reactions are typically carried out in ethanol under reflux and can proceed without a catalyst. dergipark.org.tr The resulting hydrazone derivatives have been characterized by various spectroscopic techniques. dergipark.org.tr

The following table provides examples of starting materials for the synthesis of Schiff base hydrazone derivatives of this compound.

| Starting Hydrazine/Hydrazide | Carbonyl Compound | Resulting Derivative Type | Reference |

| 2-[4-(4-Nitrophenyl)piperazin-1-yl]acetohydrazide | Aromatic aldehydes | Piperazine-hydrazone hybrids | lew.ro |

| Hydrazide 97 | Aromatic aldehydes | Pyridylpiperazine-hydrazones | mdpi.com |

| 4-(2-Aminoethyl)piperazine | 2-Acetylpyridine | Piperazinyl-ethylidene-ethanamine | mdpi.com |

| 1-Amino-4-methylpiperazine | Aromatic aldehydes | Methylpiperazine-hydrazones | dergipark.org.tr |

Structure Activity Relationship Sar Studies of 2 Pyridin 2 Yl Piperazine Derivatives

Influence of Substituents on Biological Activity

The incorporation of additional heterocyclic rings, such as thiophene (B33073) and pyrazine (B50134), into the 2-(pyridin-2-yl)piperazine scaffold serves as a key strategy in medicinal chemistry to modulate biological activity.

Thiophene: The thiophene ring, a five-membered aromatic ring containing a sulfur atom, is often used as a bioisosteric replacement for phenyl rings in drug design. nih.gov Its electron-rich nature and ability to participate in hydrogen bonding can enhance drug-receptor interactions. nih.gov In the context of arylpiperazine derivatives, the inclusion of a benzo[b]thiophene moiety has been explored for its potential to influence affinity for serotonin (B10506) receptors like 5-HT1A. For instance, a series of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized to study their 5-HT1A receptor affinity. mdpi.com The most promising compound from this series, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, demonstrated micromolar affinity for 5-HT1A receptor sites. mdpi.com Docking studies suggested that electrostatic interactions are key to the observed affinity. mdpi.com

Pyrazine: Pyrazine, a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 4, is another important scaffold in medicinal chemistry, known to be present in compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netresearchgate.net The introduction of a pyrazine moiety can significantly impact the biological profile of a compound. For example, a series of pyrazine-2-carboxylic acid derivatives linked to various piperazines were synthesized and evaluated for antimicrobial and antioxidant activities. rjpbcs.com In one study, N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were investigated as potential antitubercular agents. rsc.org Furthermore, certain 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives, which feature a pyrimidine (B1678525) ring (a diazine isomer of pyrazine), have shown selective inhibitory activity against monoamine oxidase A (MAO-A). researchgate.net

| Heterocycle | Derivative Example | Observed Biological Activity/Finding | Reference |

|---|---|---|---|

| Thiophene | 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one | Showed micromolar affinity (Ki = 2.30 μM) towards 5-HT1A receptors. | mdpi.com |

| Pyrazine | (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone | Exhibited good antioxidant and moderate antimicrobial activity. | rjpbcs.com |

| Pyrazine | N-(6-(4-(pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide | Investigated as potential antitubercular agents. | rsc.org |

| Pyrimidine (isomer of Pyrazine) | 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate | Demonstrated selective MAO-A inhibitory activity (IC50 = 23.10 µM). | researchgate.net |

The introduction of specific functional groups, such as sulfonamides, is a well-established method for modifying the chemical reactivity and biological activity of piperazine-containing compounds. The sulfonamide group (-SO₂NR₂) can influence a molecule's acidity, polarity, and ability to form hydrogen bonds, thereby affecting its interactions with biological targets. researchgate.net

Several studies have explored the synthesis and biological evaluation of sulfonamide derivatives of piperazine (B1678402). For instance, novel 1-benzhydryl-piperazine sulfonamide derivatives have been synthesized and assessed for their antimicrobial properties. tandfonline.com In another study, replacing a carboxamide group with a sulfonamide in certain arylpiperazinylalkyl derivatives led to varied activities at serotonin and dopamine (B1211576) receptors. researchgate.net Specifically, benzyl (B1604629) derivatives of sulfonamides showed the highest affinity for serotonin 5-HT₇ receptors. researchgate.net Sulfonamide derivatives have also been investigated as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.com Research on piperidine-derived sulfonamides, a related class of compounds, has shown that these molecules can act as inhibitors of dipeptidyl peptidase-4 (DPP-4), suggesting their potential as antidiabetic agents. mdpi.com

| Compound Class | Target/Application | Key Finding | Reference |

|---|---|---|---|

| 1-benzhydryl-piperazine sulfonamides | Antimicrobial | Synthesized to evaluate antimicrobial activity. | tandfonline.com |

| Arylpiperazinylalkyl sulfonamides | Serotonin & Dopamine Receptors | Benzyl sulfonamide derivatives displayed high affinity for 5-HT₇ receptors. | researchgate.net |

| Sulfonamide-ciprofloxacin hybrids | Antibacterial (MRSA) | A 4-Br substituted derivative was active against MRSA with an MIC of 10 μM. | tandfonline.com |

| Piperidine-3-carbonitrile sulfonamides | Antidiabetic (DPP-4 inhibition) | Showed significant DPP-4 inhibitory activity. | mdpi.com |

Halogenation, particularly the introduction of fluorine atoms, is a widely used strategy in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates. Fluorine can alter a molecule's metabolic stability, lipophilicity, and basicity (pKa), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

The replacement of oxygen-containing functional groups (like hydroxy or alkoxy) with fluorine is a common bioisosteric modification. acs.org This change can significantly impact lipophilicity, a key parameter for drug absorption. acs.org Studies on 3-(3-(piperazin-1-yl)propyl)indole derivatives revealed that the incorporation of fluorine atoms significantly lowered the pKa of the compounds. acs.org This reduction in basicity was found to have a dramatic and beneficial effect on oral absorption. acs.org In another study, the effects of fluorine on the biotoxicity of norfloxacin (B1679917) analogues were examined, showing that the fluorine atom primarily affects the binding area of the molecule with its target. nih.gov The introduction of fluorine into imidazo[1,2-a]pyridine (B132010) derivatives linked to a piperazine ring resulted in compounds with effective cytotoxic profiles against various cancer cell lines. researchgate.net For example, (3-fluorophenyl)(4-(2-(pyridin-2-yl)imidazo[1,2-a]pyridin-6-yl)piperazin-1-yl)methanone was found to be potent against the HeLa cancer cell line. researchgate.net

| Compound Series | Effect of Fluorination | Outcome | Reference |

|---|---|---|---|

| 3-(3-(Piperazin-1-yl)propyl)indoles | Significantly reduced pKa (basicity). | Dramatically beneficial influence on oral absorption. | acs.org |

| Norfloxacin analogues | Mainly affects the binding area with DNA gyrase. | Altered biotoxicity profile. | nih.gov |

| Imidazo[1,2-a]pyridine-piperazine derivatives | Enhanced cytotoxicity. | Potent activity against HeLa cancer cells (IC50 = 3.5 μM for a 3-fluoro derivative). | researchgate.net |

| Acryloyllysine piperazides | Systematic structural modifications with fluorine-bearing substituents. | Provided comprehensive structure-activity relationships for transglutaminase 2 inhibition. | hzdr.de |

The position of a substituent on the aromatic rings of this compound derivatives is a determining factor for receptor affinity and selectivity. Ortho, meta, and para substitutions can lead to vastly different biological outcomes due to steric and electronic effects that influence how the molecule fits into a receptor's binding pocket.

In studies of N-arylpiperazine derivatives, it has been shown that the position of substituents on the phenyl ring significantly impacts antifungal activity. mdpi.com For instance, 3- and 4-substituted derivatives displayed higher activity compared to 2-substituted compounds, which was attributed to the active site of the target enzyme not being large enough to accommodate a group at the ortho (2-) position. mdpi.com Similarly, for coumarin-piperazine derivatives targeting serotonin and dopamine receptors, the activity was found to be highly dependent on the substituent type and position on the N-4 piperazine phenyl ring, with the general order of affinity being: o-methoxyphenyl > phenyl > pyrimidine > pyridine (B92270). nih.govscienceopen.com Moving a substituent from the meta to the para position on the phenyl ring can lead to a decrease in binding affinity. nih.gov For example, in a series of antiplasmodial benzamides, a para-substituted analogue showed the highest activity and selectivity, while the meta-substituted derivative was only moderately active. mdpi.com

| Compound Series | Substituent Position | Effect on Activity/Affinity | Reference |

|---|---|---|---|

| N-arylpiperazine derivatives (antifungal) | Ortho (2-position) | Lower activity compared to meta- and para-substituted compounds. | mdpi.com |

| Coumarin-piperazine derivatives | Ortho-methoxy on phenyl ring | Highest affinity for D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors. | nih.govscienceopen.com |

| Indazole-piperazine derivatives | Para-position on phenyl ring | Least favorable, leading to a decrease in binding affinity compared to meta-substitution. | nih.gov |

| 2-Phenoxybenzamides (antiplasmodial) | Para-substitution | Highest activity (PfNF54 IC₅₀ = 0.2690 µM) and selectivity. | mdpi.com |

| 2-Phenoxybenzamides (antiplasmodial) | Meta-substitution | Moderate activity (PfNF54 IC₅₀ = 3.297 µM). | mdpi.com |

Conformational Analysis and Bioactive Conformations

The three-dimensional shape of a molecule is crucial for its interaction with a biological target. Conformational analysis helps to identify the low-energy, biologically active conformations of flexible molecules like those containing a piperazine ring.

Steric and Electronic Factors Governing Ligand-Target Interactions

The interaction between a ligand and its biological target is a highly specific event, governed by a combination of steric (size and shape) and electronic (distribution of charge) factors. In the case of this compound derivatives, these factors are critical in determining the affinity and efficacy of the compound.

Research into various derivatives has shown that the size and nature of substituents play a significant role. For instance, in a series of inhibitors for farnesyl-protein transferase (FPT), small alkyl substituents like a methyl group resulted in a highly potent inhibitor, whereas the introduction of bulky groups such as tert-butyl or phenyl led to inactive compounds. acs.org This suggests a sterically constrained binding pocket where larger groups cannot be accommodated. Similarly, for M1 muscarinic receptor antagonists, increased steric bulk at the 4-position of the pyridine ring resulted in a loss of potency. nih.gov The flexibility of the molecule, influenced by bulky groups like a tert-butoxycarbonyl (Boc) group which can restrict bond rotation, also plays a part in defining the molecule's preferred conformation for binding.

Electronic properties of substituents are equally crucial. Studies on urease inhibitors demonstrated that the presence of electron-withdrawing groups on aryl substituents could enhance inhibitory activity, while electron-donating groups could diminish it. bohrium.com The position of the nitrogen atom within the pyridine ring itself is a key electronic and steric determinant. In one study, a 2-pyridyl derivative showed increased potency against cyclin-dependent kinase 6 (CDK6) but decreased inhibition of CDK2 compared to its 3-pyridyl counterpart, highlighting how subtle positional changes impact selectivity. sci-hub.se Furthermore, the pyridine ring, in conjunction with the piperazine ring, can create a "push-pull" electronic system, influencing the molecule's interaction with its target. hzdr.de

The specific interactions with amino acid residues in the target's binding site are a direct consequence of these factors. For example, in metabotropic glutamate (B1630785) receptor 5 (mGluR5), the nitrogen atom in the pyridine ring of an antagonist was hypothesized to be crucial for initial receptor recognition. acs.org Docking studies suggested that substituents like a cyano group could form a hydrogen bond with the serine residue S808, enhancing binding affinity. acs.org The replacement of a hydrogen atom with a methyl group can also lead to a tenfold increase in potency if the methyl group is positioned within a hydrophobic environment at the binding site. nih.gov

Scaffold Optimization for Enhanced Potency and Selectivity

Scaffold optimization involves modifying the core structure of a compound to improve its pharmacological properties. For this compound derivatives, this has been a successful strategy to enhance both potency and selectivity for various biological targets.

One common approach is bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties. In the development of neuronal nitric oxide synthase (nNOS) inhibitors, replacing a carbon atom in a piperidine (B6355638) ring with an oxygen or nitrogen atom was explored to potentially form new hydrogen bonds within the active site. nih.gov Similarly, comparing piperazine and piperidine cores in a series of histamine (B1213489) H3 (H₃R) and sigma-1 (σ₁R) receptor antagonists revealed that the piperidine moiety was a critical structural element for dual activity, demonstrating how the core ring structure influences selectivity. nih.gov

Another strategy is scaffold hybridization, which involves linking two distinct pharmacophores to create a new molecule with dual activity. This was employed to create ligands targeting both μ-opioid (MOR) and dopamine D3 (D3R) receptors. worktribe.com The inclusion of a 1-(6-(trifluoromethyl)pyridin-2-yl)piperazine scaffold was found to increase selectivity for the D3 receptor. worktribe.com

Positional changes of the core scaffold and its substituents can also lead to significant improvements. Moving the pyridine-2-yl-piperazine tail connection on a core structure or switching the relative positions of amide and pyridine-tail connections resulted in drastic changes in potency for EZH2 and EZH1 inhibitors. nih.gov The exploration of entirely new scaffolds based on an initial lead compound has also proven fruitful. For instance, an M1 antagonist was optimized by developing a new azetidine (B1206935) scaffold, which led to an 8-fold increase in potency while maintaining selectivity over other muscarinic receptor subtypes. nih.gov

The following tables present data from studies where scaffold modifications of this compound derivatives led to changes in potency and selectivity.

Table 1: Effect of Scaffold Modification on EZH2 and EZH1 Inhibition Data sourced from a study on Enhancer of Zeste Homologue inhibitors. nih.gov

| Compound | Modification from Parent Scaffold | EZH2 IC₅₀ (nM) | EZH1 IC₅₀ (nM) |

|---|---|---|---|

| Parent | Pyridine-2-yl-piperazine tail | - | >1250 |

| 66 | Piperazine ring removed, pyridine replaced with phenyl | Good potency | >1250 |

| 72 | Piperazine replaced with piperidine | 11 ± 1 | - |

| 73 | Piperazine directly attached to indazole ring | 17 ± 3 | - |

| 74 | Piperazine replaced with homopiperazine | - | >1250 |

Table 2: Optimization of M1 Antagonists via Scaffold Modification Data based on the optimization of the MLPCN probe ML012. nih.gov

| Compound | Scaffold Type | Ar Group on Sulfonamide | hM₁ IC₅₀ (μM) |

|---|---|---|---|

| ML012 | Piperidine | 4-fluorophenyl | 0.93 |

| 2d | Azetidine | 4-fluorophenyl | >10 |

| 7t | Azetidine | 4-methoxypyridin-3-yl | >10 |

| 7u | Azetidine | 4-trifluoromethylpyridin-3-yl | >10 |

| 7v | Azetidine | 3-chloro-4-fluorophenyl | 0.13 |

| 7w | Azetidine | 3,4-dichlorophenyl | 0.11 |

Table 3: Influence of Core Ring Structure on Receptor Affinity Data from a study on Histamine H₃ and Sigma-1 Receptor Antagonists. nih.gov

| Compound | Core Ring | hH₃R Kᵢ (nM) | σ₁R Kᵢ (nM) |

|---|---|---|---|

| 4 | Piperazine | 3.17 | 1531 |

| 5 | Piperidine | 7.70 | 3.64 |

Pharmacological and Biological Evaluation of 2 Pyridin 2 Yl Piperazine Analogs

Identification and Modulation of Biological Targets

The biological activity of 2-(Pyridin-2-YL)piperazine analogs is multifaceted, stemming from their ability to bind to a range of receptors, inhibit key enzymes, and interact with ion channels. These interactions form the basis of their therapeutic potential.

Receptor Binding Affinities and Activities

Analogs of this compound have demonstrated significant binding affinities for several key receptors implicated in neurotransmission and other physiological processes. These include serotonin (B10506), dopamine (B1211576), histamine (B1213489) H3, and sigma-1 receptors.

A series of N-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-1H-indazole-3-carboxamide analogs have been evaluated for their affinity towards dopamine D2, and serotonin 5-HT1A and 5-HT2A receptors. Notably, the introduction of a pyridin-2-yl group can maintain moderate activity at these receptors.

| Compound | Dopamine D2 | Serotonin 5-HT1A | Serotonin 5-HT2A |

|---|---|---|---|

| N-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-1H-indazole-3-carboxamide | 142 | 29 | 118 |

Research into pyridylpiperazine sigma ligands has shown that the position of the nitrogen atom in the pyridine (B92270) ring influences receptor selectivity. While (2-pyridyl)piperazines tend to favor σ2 receptors, (3-pyridyl) and (4-pyridyl)piperazines show a preference for σ1 receptors. For instance, 1-(3-phenylpropyl)-4-(2-pyridyl)piperazine displays a 17-fold preference for the σ2 receptor over the σ1 receptor.

In the context of histamine H3 and sigma-1 receptors, a piperazine (B1678402) derivative, specifically a 2-(piperazin-1-yl)pyrazine, has been studied. While this compound showed a lack of activity at the H3 receptor, it was highly active at both sigma receptors, with a Ki of 7.6 nM for σ1R and 27 nM for σ2R. nih.gov This highlights the potential for dual sigma receptor activity within this chemical class.

| Compound | σ1 Receptor | σ2 Receptor | Selectivity (σ1/σ2) |

|---|---|---|---|

| 1-(2-Phenylethyl)-4-(2-pyridyl)piperazine | 120 | 25 | 0.21 |

| 1-(3-Phenylpropyl)-4-(2-pyridyl)piperazine | 100 | 6 | 0.06 |

| 2-(piperazin-1-yl)pyrazine derivative | 7.6 | 27 | 0.28 |

Enzyme Inhibition Studies

The inhibitory effects of this compound analogs have been explored against several enzymes, revealing potential therapeutic applications in various domains.

Urease Inhibition: Derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have been synthesized and evaluated for their urease inhibitory activity. Several of these compounds exhibited potent inhibition, with IC50 values significantly lower than the standard inhibitor, thiourea (B124793). For example, compounds 5b and 7e in one study showed IC50 values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively, compared to thiourea's IC50 of 23.2 ± 11.0 µM. frontiersin.org Another study on pyridylpiperazine-based carbodithioates identified compound 5j as a highly effective urease inhibitor with an IC50 value of 5.16 ± 2.68 μM. researchgate.net

| Compound | IC50 (µM) |

|---|---|

| Compound 5b | 2.0 ± 0.73 |

| Compound 7e | 2.24 ± 1.63 |

| Compound 5j | 5.16 ± 2.68 |

| Thiourea (Standard) | 23.2 ± 11.0 |

MAO-A Inhibition: A series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives, which are analogs of this compound, have been synthesized and screened for their monoamine oxidase A (MAO-A) inhibitory activity. nih.govresearchgate.net Two compounds in particular, 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate (2j) and 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-benzhydrylpiperazine-1-carbodithioate (2m), demonstrated selective MAO-A inhibition with IC50 values of 23.10 µM and 24.14 µM, respectively. nih.govresearchgate.net

| Compound | IC50 (µM) |

|---|---|

| Compound 2j | 23.10 |

| Compound 2m | 24.14 |

ACAT-1 Inhibition: Currently, there is a lack of specific research data on the direct inhibition of Acyl-CoA:cholesterol acyltransferase 1 (ACAT-1) by this compound analogs.

Bacterial Phosphopantetheinyl Transferase Inhibition: Research has led to the discovery of 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides as potent inhibitors of bacterial Sfp-phosphopantetheinyl transferase (PPTase), with no activity against the human orthologue. nih.gov One advanced analog, ML267 (4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide), exhibited submicromolar inhibition of bacterial Sfp-PPTase. nih.gov

Interaction with Ion Channels

The interaction of this compound analogs with ion channels is an area that requires more focused investigation. While studies on broader classes of piperazine derivatives suggest potential interactions with various ion channels, specific data for the this compound scaffold is limited. For instance, piperazinyl bicyclic derivatives have been identified as selective ligands for the α2δ-1 subunit of voltage-gated calcium channels. nih.gov Additionally, research on N-(1,2-diphenylethyl)piperazines has focused on reducing ion channel activity to improve their pharmacological profile as dual serotonin and noradrenaline reuptake inhibitors. figshare.com However, direct evidence of this compound analogs modulating specific ion channels is not yet well-documented in the scientific literature.

Therapeutic Potential and Applications

The diverse biological activities of this compound analogs translate into a range of potential therapeutic applications, with a significant focus on disorders of the central nervous system.

Central Nervous System Disorders

The modulation of key neurotransmitter receptors by this compound analogs underscores their potential in treating various CNS disorders.

The antipsychotic potential of piperazine derivatives, including those with a pyridinyl moiety, is often linked to their ability to antagonize dopamine D2 and serotonin 5-HT2A receptors, and in some cases, act as partial agonists at 5-HT1A receptors. nih.gov This multi-receptor profile is characteristic of many atypical antipsychotics.

A study on a novel series of multi-target piperazine derivatives, including a compound with a structure related to the this compound scaffold, demonstrated promising antipsychotic-like activity in vivo. researchgate.net This particular compound was found to significantly reverse apomorphine-induced climbing and MK-801-induced hyperactivity in animal models. researchgate.net These behavioral tests are predictive of antipsychotic efficacy. The compound's activity is attributed to its high affinity for D2, 5-HT1A, 5-HT2A, and H3 receptors. researchgate.net This suggests that this compound analogs designed with a similar multi-receptor affinity profile could represent a promising avenue for the development of new antipsychotic agents.

Antidepressant Effects

The structural framework of this compound has served as a scaffold for the development of various analogs with potential antidepressant properties. Research into arylpiperazine derivatives has highlighted their interaction with the monoaminergic system, a key target for antidepressant medications.

One area of investigation involves pyridazine (B1198779) derivatives incorporating arylpiperazinyl moieties. Studies on compounds such as 5-benzyl 6-methyl 2-[4-(3-trifluoro-methyl phenyl) piperazin-1-yl] methylpyridazin-3-one (PC4) and 5-benzyl 6-methyl 2-[4-(3-chlorophenyl) piperazin-1-yl] methylpyridazin-3-one (PC13) have demonstrated antidepressant-like effects in preclinical models. nih.gov These compounds were shown to reduce immobility time in the forced swimming test, a common behavioral assay for antidepressant activity. nih.gov Furthermore, they antagonized reserpine-induced ptosis and potentiated hypothermia, actions consistent with an impact on central monoamine systems. nih.gov The mechanism appears to involve interactions with both dopaminergic and serotonergic pathways. nih.gov

Another derivative, 2,6-di-tert-butyl-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)phenol (LQFM212), has also shown potential antidepressant-like effects in animal models. nih.gov Its activity is suggested to be mediated through the monoaminergic pathway. nih.gov Pre-treatment with antagonists for various monoamine receptors reversed the antidepressant-like effect of LQFM212 in the forced swimming test. nih.gov Additionally, repeated treatment with this compound led to an increase in hippocampal levels of brain-derived neurotrophic factor (BDNF), a key molecule implicated in neurogenesis and the efficacy of antidepressant treatments. nih.gov The piperazine scaffold is considered a crucial substructure for the development of new antidepressant agents. researchgate.net

Table 1: Antidepressant-like Activity of Selected Piperazine Analogs

| Compound | Test Model | Observed Effect | Potential Mechanism |

|---|---|---|---|

| PC4 | Forced Swimming Test (mice) | Reduced duration of immobility | Monoaminergic system modulation |

| PC13 | Forced Swimming Test (mice) | Reduced duration of immobility | Monoaminergic system modulation |

| LQFM212 | Forced Swimming Test (mice) | Reduced duration of immobility | Involvement of monoaminergic pathway and increased BDNF levels |

Anxiolytic Properties

Analogs of this compound have been evaluated for their potential as anxiolytic agents, with research focusing on their interaction with key neurotransmitter systems involved in anxiety, such as the serotonergic (5-HT) and GABAergic systems. nih.govsilae.it

Studies on novel arylpiperazine derivatives, specifically N-(3-(4-(piperonyl)piperazin-1-yl)propyl)isonicotinamide (compound 4p) and N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide (compound 3o), have confirmed their anxiolytic effects in the elevated plus-maze test. nih.gov The mechanism of action for these compounds appears to involve direct participation of 5-HT1A receptors. nih.gov The anxiolytic effects were reversed by a selective 5-HT1A antagonist (WAY 100635), but not by a GABAA-benzodiazepine receptor complex antagonist (flumazenil), suggesting a primary role for the serotonergic system. nih.gov

Another analog, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032), also demonstrated significant anxiolytic-like activity in both the elevated plus maze and light-dark box tests. nih.gov The effects of LQFM032 were antagonized by flumazenil, indicating a mechanism that involves the benzodiazepine (B76468) site of the GABAA receptor. nih.gov Furthermore, the anxiolytic-like activity was also blocked by mecamylamine, suggesting an additional role for nicotinic pathways. nih.gov This indicates that some piperazine derivatives may exert their anxiolytic effects through multiple pathways. nih.gov

Table 2: Anxiolytic-like Activity of Selected Piperazine Analogs

| Compound | Test Model | Observed Effect | Potential Mechanism |

|---|---|---|---|

| Compound 4p | Elevated Plus-Maze | Anxiolytic effect | Direct 5-HT1A receptor participation |

| Compound 3o | Elevated Plus-Maze | Anxiolytic effect | Direct 5-HT1A receptor participation |

| LQFM032 | Elevated Plus-Maze, Light-Dark Box | Anxiolytic-like activity | Benzodiazepine and nicotinic pathway mediation |

Cognition Enhancement

The piperazine scaffold is present in molecules investigated for their potential to enhance cognitive function. researchgate.net This activity is often linked to the modulation of various neurotransmitter systems.

One notable example is Vortioxetine, a multimodal antidepressant that includes a piperazine moiety. mdpi.com Its mechanism of action includes antagonizing the 5-HT3 receptor, which is believed to have a positive effect on cognitive impairment in patients with depression. mdpi.com Another experimental drug, (4-Benzylpiperazin-1-yl)-[2-(3-methylbutylamino)pyridin-3-yl]methanone, known as NSI-189, is a piperazine derivative that has been investigated for its potential in treating major depressive disorder and has been noted for its cognitive-enhancing effects. nih.gov The piperazine core is a recurring feature in compounds designed to act on central nervous system disorders, including those affecting cognition. researchgate.net

Table 3: Piperazine Analogs with Potential for Cognition Enhancement

| Compound | Target/Mechanism | Associated Application |

|---|---|---|

| Vortioxetine | 5-HT3 receptor antagonism | Treatment of cognitive impairment in depression |

| NSI-189 | Not fully elucidated | Investigated for major depressive disorder |

Anti-infective Applications

Antibacterial and Antifungal Activities

Derivatives of this compound have been synthesized and evaluated for their potential as anti-infective agents, demonstrating a spectrum of activity against various bacterial and fungal pathogens. acgpubs.orgresearchgate.net

A series of synthesized piperazine derivatives were screened for their antibacterial and antifungal properties. acgpubs.orgresearchgate.net The antibacterial activity was tested against Gram-positive bacteria like Staphylococcus aureus and Streptomyces epidermidis, and Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. acgpubs.orgresearchgate.net Antifungal activity was assessed against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. acgpubs.orgresearchgate.net Many of the synthesized compounds showed significant antimicrobial and antifungal properties. acgpubs.org

In another study, pyrimidine-incorporated piperazine derivatives were synthesized and evaluated. nih.gov Compounds 4b, 4d, 5a, and 5b showed good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A. nih.gov Additionally, compounds 4a, 4d, 4e, 5c, and 5e demonstrated significant antifungal activity against Aspergillus niger, Pencillium notatum, Aspergillus fumigates, and Candida albicans. nih.gov The presence of the piperazine moiety is considered a significant pharmacophore contributing to these anti-infective activities. acgpubs.org

Table 4: Antibacterial and Antifungal Spectrum of Selected Piperazine Analogs

| Compound Series | Bacterial Strains Tested | Fungal Strains Tested | Outcome |

|---|---|---|---|

| Substituted Piperazine Derivatives | S. aureus, S. epidermidis, P. aeruginosa, E. coli | C. albicans, A. niger, A. flavus, A. fumigatus | Many compounds showed significant activity |

| Pyrimidine (B1678525) Incorporated Piperazines | S. aureus, B. subtilis, E. coli, S. paratyphi-A | A. niger, P. notatum, A. fumigates, C. albicans | Specific compounds showed good antibacterial and significant antifungal activity |

Antileishmanial Activity

The search for new treatments for leishmaniasis has led to the investigation of various heterocyclic compounds, including analogs of this compound. Several studies have reported the synthesis and evaluation of pyridine and piperazine-containing molecules against different Leishmania species. nih.govnih.govrsc.org

One study focused on 1-(pyridin-2-yl)imidazolidin-2-ones, which are structurally related to the core theme. The N3-benzyl derivative (compound 7) and the N3-tolylsulfonyl derivative (compound 14) showed potent inhibition against cultured promastigotes of Leishmania mexicana. nih.gov Their activity against intracellular amastigotes was found to be significantly more potent than a reference amide compound. nih.gov

Another class of compounds, 2-pyridylhydrazone derivatives, also exhibited significant activity. nih.gov Five specific derivatives demonstrated notable efficacy against Leishmania amazonensis amastigote forms, with IC50 values below 20 μM. nih.gov Furthermore, piperazine has been used as a linker in designing antileishmanial compounds, with several reports indicating that this scaffold contributes to significant activity against both promastigote and amastigote forms of Leishmania major and Leishmania infantum. rsc.orgresearchgate.net For instance, six piperazine-linked analogues displayed notable activity against L. major amastigotes. researchgate.net

Table 5: Antileishmanial Activity of Pyridine/Piperazine Analogs

| Compound Class | Leishmania Species | Form | Notable Compounds |

|---|---|---|---|

| 1-(Pyridin-2-yl)imidazolidin-2-ones | L. mexicana | Promastigotes & Amastigotes | N3-benzyl derivative 7, N3-tolylsulfonyl derivative 14 |

| 2-Pyridylhydrazone derivatives | L. amazonensis | Amastigotes | Five derivatives with IC50 < 20 μM |

| Piperazine-linked analogues | L. major | Amastigotes | Compounds 7c, 8b–e, and 9g |

Anti-tubercular Activity

The emergence of drug-resistant tuberculosis has necessitated the development of novel therapeutic agents. The this compound scaffold is a component of several molecular structures designed and evaluated for their anti-tubercular potential.

A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis H37Ra. nih.govrsc.org Within this series, six compounds (6a, 6e, 6h, 6j, 6k, and 7e) exhibited significant activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. nih.govrsc.org These compounds were also found to be non-toxic to human embryonic kidney cells, indicating a favorable selectivity profile. nih.govrsc.org

Other research has explored 2,4-disubstituted pyridine derivatives, which have proven effective against intracellularly located M. tuberculosis and also against mycobacterial biofilms. frontiersin.org Additionally, isoniazid-derived hydrazones that feature piperazine rings have been designed as potential anti-tubercular agents to combat resistance. mdpi.com The piperazine ring is a central core for several antibiotics and is a component of PBTZ169, a clinical candidate for tuberculosis treatment. nih.gov

Table 6: Anti-tubercular Activity of Pyridine/Piperazine Analogs against M. tuberculosis H37Ra

| Compound Series | Active Compounds | IC50 Range (μM) |

|---|---|---|

| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamides | 6a, 6e, 6h, 6j, 6k, 7e | 1.35 - 2.18 |

Anti-HIV-1 Inhibition

The this compound scaffold is a recognized pharmacophore in the design of anti-HIV-1 agents. Its derivatives have been explored for their potential to inhibit various stages of the HIV-1 life cycle. Research has shown that modifications of this core structure can lead to potent antiviral drugs.

One of the key mechanisms of action for some pyridinylpiperazine-containing compounds is the inhibition of HIV-1 entry into host cells. For instance, certain piperazine-based derivatives act as CCR5 antagonists. The CCR5 co-receptor is crucial for the entry of the most common strains of HIV-1 into T-cells. By blocking this receptor, these compounds can prevent the virus from infecting new cells.

Furthermore, the pyridinylpiperazine moiety is a component of some non-nucleoside reverse transcriptase inhibitors (NNRTIs). NNRTIs are a class of antiretroviral drugs that bind to and inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of the HIV-1 virus. Delavirdine is an example of an NNRTI that contains a pyridinylpiperazine fragment.

In the development of novel anti-HIV agents, prodrug strategies have also been employed. For example, aryl piperazine acetic acid esters of didanosine (B1670492) have been synthesized and evaluated for their anti-HIV-1 activity. These prodrugs aim to improve the pharmacokinetic properties of the parent drug. In one study, a derivative, (tetrahydro-5-(1,6-dihydro-6-oxopurin-9-yl)furan-2-yl)methyl 2-(4-(4-chlorophenyl)piperazin-1-yl)acetate, demonstrated potent anti-HIV-1 activity with an EC50 of 0.64 µM and a high selectivity index of over 1562.

The following table summarizes the anti-HIV-1 activity of a selected piperazine derivative.

| Compound | Target | Activity (EC50) | Selectivity Index (SI) |

|---|---|---|---|

| (tetrahydro-5-(1,6-dihydro-6-oxopurin- 9-yl)furan-2-yl)methyl 2-(4-(4-chlorophenyl)piperazin-1-yl)acetate | HIV-1 | 0.64 µM | >1562 |

Oncology Research: Anticancer and Anti-Proliferative Activities

Derivatives of this compound have emerged as a significant class of compounds in oncology research, demonstrating notable anticancer and anti-proliferative activities across a variety of human cancer cell lines. The versatility of the pyridylpiperazine scaffold allows for structural modifications that can enhance potency and selectivity against different tumor types.

Studies have shown that these analogs can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression, such as VEGFR-2 kinase. For example, novel piperazine–chalcone (B49325) hybrids and their related pyrazoline derivatives have been designed as potential VEGFR-2 inhibitors. In one study, the most potent derivatives exhibited IC50 values ranging from 0.57 µM to 1.48 µM against VEGFR-2. These compounds were also found to induce apoptosis and cause cell cycle arrest in the G2/M phase in HCT-116 colon cancer cells.

The anti-proliferative effects of pyridylpiperazine derivatives have been evaluated against a panel of cancer cell lines. For instance, certain piperazine-substituted pyranopyridines have shown activity at micromolar and submicromolar concentrations. nih.gov The mechanisms of cytotoxicity for these compounds involve the induction of apoptosis. nih.gov

Furthermore, vindoline–piperazine conjugates have been synthesized and investigated for their in vitro anti-proliferative activity against 60 human tumor cell lines. mdpi.com Several of these conjugates displayed significant anti-proliferative effects, with the most potent derivatives showing low micromolar growth inhibition (GI50) values. mdpi.com Specifically, a conjugate containing [4-(trifluoromethyl)benzyl]piperazine was highly effective against the MDA-MB-468 breast cancer cell line with a GI50 of 1.00 µM. mdpi.com Another derivative with a 1-bis(4-fluorophenyl)methyl piperazine moiety was most potent against the HOP-92 non-small cell lung cancer cell line, showing a GI50 of 1.35 µM. mdpi.com

The following table summarizes the in vitro anti-proliferative activity of selected piperazine derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | Activity (GI50/IC50) |

|---|---|---|

| Piperazine–chalcone hybrid Vd | VEGFR-2 | 0.57 µM (IC50) |

| Piperazine–chalcone hybrid Ve | VEGFR-2 | 1.48 µM (IC50) |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | 1.00 µM (GI50) |

| Vindoline-piperazine conjugate 25 | HOP-92 (Non-small cell lung) | 1.35 µM (GI50) |

Anti-inflammatory and Immunomodulatory Effects

The this compound scaffold has been investigated for its potential anti-inflammatory and immunomodulatory properties. Research in this area has led to the discovery of derivatives with significant activity in various preclinical models of inflammation.

One study focused on the anti-inflammatory effects of a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182). nih.gov This compound was shown to reduce paw edema induced by carrageenan in a dose-dependent manner. nih.gov In a pleurisy test, LQFM182 was found to decrease cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α in the pleural exudate. nih.gov These findings suggest that the anti-inflammatory action of this piperazine derivative is mediated, at least in part, by the inhibition of inflammatory cell migration and the production of key inflammatory cytokines. nih.gov

The immunomodulatory effects of these compounds are closely linked to their anti-inflammatory properties. By modulating the production of cytokines like TNF-α and IL-1β, these derivatives can influence the immune response. nih.gov This makes them potential candidates for the development of new therapies for inflammatory and autoimmune diseases.

The following table summarizes the anti-inflammatory effects of the piperazine derivative LQFM182.

| Compound | Model | Effect |

|---|---|---|

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Carrageenan-induced paw edema | Reduced edema formation |

| Carrageenan-induced pleurisy | Reduced cell migration, MPO activity, IL-1β, and TNF-α levels |

Cardiovascular and Metabolic Disease Research (e.g., Atherosclerosis, Hyperlipidemia, Antidiabetic)

Analogs of this compound have been explored for their therapeutic potential in cardiovascular and metabolic diseases, with a particular focus on their antidiabetic properties. The structural framework of these compounds has been utilized to design inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism.

In one study, a series of piperazine sulphonamide derivatives were designed and synthesized as DPP-4 inhibitors. pensoft.net Structure-activity relationship (SAR) analyses revealed that the presence of methoxy (B1213986) and fluoro groups on the phenyl ring attached to the piperazine or pyridine nucleus resulted in better DPP-4 inhibitory activity. pensoft.net One of the most promising compounds from this series significantly decreased serum glucose levels in an oral glucose tolerance test (OGTT). pensoft.net

Another novel DPP-IV inhibitor, 7-But-2-ynyl-9-(6-methoxy-pyridin-3-yl)-6-piperazin-1-yl-7,9-dihydro-purin-8-one (ER-319711), was found to inhibit human DPP-IV with an IC50 value of 0.089 µM. nih.gov This compound demonstrated antihyperglycemic activity by reducing glucose excursion in an OGTT in Zucker fa/fa rats, which was associated with significant increases in plasma insulin (B600854) and active glucagon-like peptide-1 (GLP-1) levels. nih.gov

The following table summarizes the in vitro and in vivo activities of selected piperazine derivatives with antidiabetic potential.

| Compound | Target | In Vitro Activity (IC50) | In Vivo Effect |

|---|---|---|---|

| Piperazine sulphonamide derivative | DPP-4 | - | Decreased serum glucose in OGTT |

| ER-319711 | DPP-IV | 0.089 µM | Reduced glucose excursion in OGTT; Increased plasma insulin and active GLP-1 |

Other Biomedical Applications

Antianaphylactic and Antibronchospastic Activities

Derivatives of 1-(2-pyridinyl)piperazine have been synthesized and evaluated for their potential as antianaphylactic and antibronchospastic agents. nih.govacs.org These studies have demonstrated that structural modifications to this core moiety can lead to compounds with significant activity in preclinical models of allergic reactions.

In one study, a series of N-(substituted phenyl)-ω-[4-(2-pyridinyl)-1-piperazinyl]alkanamides was prepared and tested. nih.gov The antianaphylactic activity was assessed using the passive cutaneous anaphylaxis (PCA) test in rats, while the antibronchospastic activity was evaluated against histamine-induced bronchospasm in guinea pigs. nih.gov

The nature and position of substituents on the anilide ring were found to influence the biological activity. nih.gov For both the PCA and bronchoconstriction tests, the order of potency for the substituent position was found to be para > meta > ortho. nih.gov This suggests that the spatial arrangement of the substituent on the phenyl ring is crucial for the interaction with the biological target.

The following table provides a qualitative summary of the structure-activity relationships observed for these compounds.

| Activity | Test Model | Key Structure-Activity Relationship Finding |

|---|---|---|

| Antianaphylactic | Passive Cutaneous Anaphylaxis (PCA) in rats | Substituent position on the anilide ring: para > meta > ortho |

| Antibronchospastic | Histamine-induced bronchospasm in guinea pigs |

Mast Cell Stabilizing Activities

In addition to their antianaphylactic and antibronchospastic effects, 1-(2-pyridinyl)piperazine derivatives have also been investigated for their ability to stabilize mast cells. nih.govacs.org Mast cell degranulation is a key event in the allergic response, leading to the release of histamine and other inflammatory mediators.

The mast cell stabilizing activity of these compounds was evaluated by their ability to inhibit the degranulation of rat mesenteric mast cells induced by compound 48/80. nih.gov The research revealed that the nature of the substituents on the anilide ring of N-(substituted phenyl)-ω-[4-(2-pyridinyl)-1-piperazinyl]alkanamides had a strong influence on their mast cell stabilizing activity. nih.gov

Interestingly, while some compounds exhibited potent activity in all three assays (antianaphylactic, antibronchospastic, and mast cell stabilizing), there was no clear correlation found between the physicochemical parameters of the substituents (such as lipophilicity, electronic effects, and volume) and the observed biological activity. nih.gov This indicates a complex interplay of factors governing the pharmacological effects of these derivatives.

The following table highlights the key findings related to the mast cell stabilizing activities of these compounds.

| Activity | Test Model | Key Finding |

|---|---|---|

| Mast Cell Stabilization | Inhibition of compound 48/80-induced degranulation of rat mesenteric mast cells | The nature of the substituent on the anilide ring strongly influences activity. |

Radioligands for Imaging (e.g., Glioblastoma Multiforme)

The development of targeted radiotracers is crucial for the non-invasive imaging and characterization of tumors like glioblastoma multiforme (GBM), one of the most aggressive central nervous system tumors. researchgate.net Analogs of this compound have been explored as potential radioligands due to the overexpression of certain receptors in GBM, such as the serotonin-7 receptor (5-HT7R). researchgate.net

Researchers have synthesized and radiolabeled 1-(3-nitropyridin-2-yl)piperazine derivatives with a Technetium-99m core (99mTcN2+). researchgate.net Two such compounds, designated 99mTcN- ijrrjournal.com and 99mTcN- nih.gov, were produced with high radiochemical purity (>96%) and evaluated for their potential in imaging GBM. researchgate.net Both radiotracers demonstrated a high affinity for the 5-HT7R on the U-87 MG human glioblastoma cell line. researchgate.net In vitro studies revealed that 99mTcN- nih.gov had a higher affinity towards the 5-HT7R compared to 99mTcN- ijrrjournal.com, as indicated by its lower inhibition constant (Ki). researchgate.net

Biodistribution studies in animal models provided further insights. In normal mice, 99mTcN- nih.gov showed greater brain accumulation compared to 99mTcN- ijrrjournal.com. researchgate.net More importantly, in a xenograft model using U-87 MG cells, both radiotracers successfully recognized and accumulated at the tumor site. researchgate.net The highest tumor uptake was observed at 1-hour post-injection for both compounds. researchgate.net To confirm the specificity of this uptake, a blocking study was conducted using pimozide, which significantly reduced tumor-to-muscle ratios, confirming that the accumulation was receptor-mediated. researchgate.net Imaging studies in the glioma xenografted mice further validated these findings, with both radiotracers visualizing the tumor site effectively. researchgate.net

| Radiotracer | Ki (nM) vs. 5-HT7R | Brain Uptake (%ID/g at 30 min) | Tumor Uptake (%ID/g at 1 hr) | Tumor-to-Muscle Ratio (at 1 hr) |

| 99mTcN- ijrrjournal.com | 22.57 ± 0.73 | 0.14 ± 0.02 | 5.44 ± 0.58 | 4.61 |

| 99mTcN- nih.gov | 14.85 ± 0.32 | 0.54 ± 0.12 | 4.94 ± 1.65 | 5.61 |

Data sourced from a study on 99mTc-labeled 1-(2-Pyridyl)piperazine (B128488) derivatives. researchgate.net

These findings underscore the potential of this compound analogs as a scaffold for developing new radioligands for the PET imaging of glioblastoma. nih.govmdpi.com

Mechanisms of Action Elucidation

Modulation of Neurotransmitter Systems

The piperazine ring, a core component of this compound, is a well-established pharmacophore known for its activity on various neurotransmitter receptors. ijrrjournal.com Piperazine derivatives have been shown to interact with a wide range of central nervous system targets, including dopamine, serotonin, and norepinephrine (B1679862) receptors. ijrrjournal.comgoogle.com This interaction can lead to a modulation of these monoaminergic systems, which are crucial in numerous physiological and pathological processes. google.comnih.gov

Depending on the specific substitutions on the piperazine and pyridine rings, these compounds can act as agonists or antagonists at these receptors. google.com For example, certain piperidine-piperazine compounds are designed to be ligands for dopamine, serotonin, or norepinephrine transporters and receptors, with some exerting their effects at nanomolar concentrations. google.com The modulation of these systems is the basis for the therapeutic potential of piperazine derivatives in conditions like depression, anxiety, and psychosis. google.comnih.gov Specifically, aryl-piperazine compounds have been investigated for their anxiolytic properties, which are linked to their effects on brain monoaminergic neurotransmission. ijrrjournal.com The versatility of the piperazine scaffold allows for fine-tuning of its pharmacological profile to achieve selectivity for specific receptor subtypes, which is a key aspect of modern drug design. ijrrjournal.commdpi.com

Interference with Cellular Pathways (e.g., Tumor Growth)